Paclobutrazol

Gibberellin biosynthesis Cytochrome P450 Enantioselectivity

Paclobutrazol competitively inhibits ent-kaurene oxidase, blocking gibberellin biosynthesis for controlled growth suppression. Unlike uniconazole (5–20× higher potency, greater phytotoxicity) or flurprimidol (weaker tree suppression), paclobutrazol provides a wider therapeutic window—critical for pecan orchards where >60% shoot suppression reduces nut yield. Its enantioselective soil degradation enables predictable residue carryover management. Validated in rice lodging control (+11.8% yield), mango flowering induction with improved sex ratios, and greenhouse ornamental height control.

Molecular Formula C15H20ClN3O
Molecular Weight 293.79 g/mol
CAS No. 76738-62-0
Cat. No. B033190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclobutrazol
CAS76738-62-0
Synonyms1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
paclobutrazol
paclobutrazol, (R*,S*)-(+-)-isomer
paclobutrazol, (R*,S*)-isomer
paclobutrazol, (R-(R*,R*))-isomer
paclobutrazol, (R-(R*,S*))-isomer
paclobutrazol, (S-(R*,R*))-isomer
paclobutrazol, (S-(R*,S*))-isome
Molecular FormulaC15H20ClN3O
Molecular Weight293.79 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
InChIInChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1
InChIKeyRMOGWMIKYWRTKW-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paclobutrazol CAS 76738-62-0: Technical Baseline for Scientific Sourcing


Paclobutrazol (CAS 76738-62-0) is a triazole-class plant growth regulator (PGR) that acts as a competitive inhibitor of cytochrome P450-dependent ent-kaurene oxidase, specifically blocking the oxidation steps from ent-kaurene to ent-kaurenoic acid in the gibberellin (GA) biosynthesis pathway [1]. This mechanism reduces endogenous GA levels, resulting in shortened internodes, reduced vegetative growth, and enhanced reproductive development [2]. As a chiral molecule with two stereocenters, commercial paclobutrazol exists as a mixture of (2S,3S) and (2R,3R) enantiomers, which exhibit markedly different inhibitory potencies and environmental behaviors [3].

Why Substituting Paclobutrazol CAS 76738-62-0 with Uniconazole or Flurprimidol Compromises Agronomic Outcomes


Despite sharing the triazole pharmacophore and GA-inhibition mechanism, paclobutrazol, uniconazole, and flurprimidol exhibit quantifiably distinct efficacy profiles, species-specific responses, and environmental persistence characteristics that preclude direct 1:1 substitution. Uniconazole demonstrates approximately 5- to 20-fold higher potency on a per-mole basis, requiring substantially lower application rates but also incurring greater risk of phytotoxicity and growth over-suppression [1]. Flurprimidol, meanwhile, shows weaker growth suppression in certain tree species compared to paclobutrazol [2]. Furthermore, paclobutrazol's stereoisomer-specific degradation patterns in soil differ from uniconazole, with implications for residue management and re-cropping intervals [3]. These differences translate into tangible yield, quality, and regulatory compliance outcomes that mandate compound-specific selection.

Quantitative Differentiation Evidence for Paclobutrazol CAS 76738-62-0


Enantiomer-Specific Gibberellin Biosynthesis Inhibition Potency

Paclobutrazol's (2S,3S) enantiomer exhibits a 35-fold higher inhibitory potency against ent-kaurene oxidase compared to the (2R,3R) enantiomer in cell-free Cucurbita maxima endosperm assays [1]. This enantiomeric potency differential is not observed to the same magnitude for uniconazole, which has a different stereochemical profile [2].

Gibberellin biosynthesis Cytochrome P450 Enantioselectivity

Rice Lodging Control and Grain Yield Improvement vs. Inabenfide and HOE-785

Paclobutrazol seed soaking (100-200 mg L⁻¹) reduced lodging rate in direct-seeded rice by 15.8-25.5% while simultaneously increasing grain yield by 2.3-11.8% compared to untreated controls [1]. In contrast, the PGR HOE-785-03P03 provided only slight lodging control, while inabenfide reduced plant height without significantly improving yield [2].

Direct-seeded rice Lodging resistance Grain yield

Mango Flowering Induction and Floral Malformation Reduction vs. Chlormequat (CCC) and TIBA

Paclobutrazol soil drench at 10 g a.i. per tree reduced floral malformation to 1.30% and lowered the male-to-hermaphrodite flower ratio to 1.22, compared to CCC and TIBA treatments which were statistically indistinguishable from untreated controls (ratio ~2.0) [1]. Additionally, paclobutrazol advanced flowering date from February 4 to January 27, a 8-day shift enabling earlier market entry [1]. Trunk injection of paclobutrazol followed by Ethrel spraying achieved 70% flowering compared to 5% with Ethrel alone [2].

Mango flowering Floral malformation Off-season production

Comparative Efficacy and Species Specificity in Ornamental and Tree Crops

Relative growth suppression efficacy follows the rank order uniconazole > paclobutrazol > flurprimidol in pecan trees, with uniconazole being the most potent [1]. However, this potency comes with a significant trade-off: at suppression levels exceeding approximately 60%, nut yield is substantially reduced due to excessive leaf area reduction and internal shading [1]. In apple trees, paclobutrazol showed no growth inhibition effect in recent trials, while prohexadione-Ca provided significant reduction; furthermore, paclobutrazol reduced fruit size significantly [2]. This species-specific response profile distinguishes paclobutrazol from uniconazole, which demonstrates more consistent but sometimes excessive activity across species [3].

Growth suppression Species selectivity Triazole PGRs

Differential Environmental Persistence and Enantioselective Degradation

Both paclobutrazol and uniconazole exhibit greater persistence in greenhouse soils compared to open field soils due to reduced rainfall-driven leaching [1]. However, the most pronounced enantioselective degradation for paclobutrazol occurs at 10× native residue concentrations in greenhouse environments and at 20× native residues in open field environments [1]. Uniconazole shows different enantioselective degradation thresholds and a stronger adsorption affinity to pot substrates [2].

Soil dissipation Enantioselective degradation Environmental fate

Validated Application Scenarios for Paclobutrazol CAS 76738-62-0


Direct-Seeded Rice Lodging Prevention with Yield Enhancement

In direct-seeded rice cultivation systems where lodging reduces harvestable yield by 30-50%, paclobutrazol seed soaking at 100-200 mg L⁻¹ or foliar spraying at 200 mg L⁻¹ during the jointing stage (S4 period) reduces lodging index by 15.8-25.5% and increases grain yield by 2.3-11.8% compared to untreated controls [6]. The mechanism involves reduced basal internode length via decreased IAA and GA₃, coupled with increased cellulose and lignin deposition that enhances culm breaking strength [7]. This dual benefit distinguishes paclobutrazol from alternative PGRs like inabenfide, which reduces lodging without yield improvement.

Mango Off-Season Flowering and Fruit Set Optimization

For mango (Mangifera indica) orchards targeting off-season production or reduced floral malformation, paclobutrazol applied as a soil drench at 5-10 g a.i. per tree advances flowering by 8-10 days, reduces male-to-hermaphrodite flower ratio to 1.22 (vs. ~2.0 control), and lowers floral malformation to 1.30% [6]. Trunk injection of paclobutrazol followed by Ethrel spraying achieves 70% flowering compared to 5% with Ethrel alone [7]. This combination of flowering advancement, improved sex ratio, and malformation reduction is not replicated by CCC or TIBA, which fail to alter flower sex ratios [6].

Pecan Tree Vegetative Growth Control Without Compromising Nut Yield

In young pecan (Carya illinoensis) orchards requiring tree size control, paclobutrazol soil application at 132-588 µmol·cm⁻² trunk cross-sectional area suppresses shoot elongation by 50-90% for up to 3 years post-application [6]. Critically, growth suppression must not exceed approximately 60% to avoid nut yield reduction from excessive leaf area loss [6]. This narrow therapeutic window necessitates precise dose calibration—a requirement that favors paclobutrazol over the more potent uniconazole, which more readily exceeds the suppression threshold and reduces yield [6].

Greenhouse Ornamental Production Requiring Defined Re-Cropping Intervals

In greenhouse production of containerized ornamentals (e.g., Kalanchoe, Petunia, Chrysanthemum), paclobutrazol applied as a drench at 10-40 mg a.i. pot⁻¹ or as a spray at 50-400 mg L⁻¹ effectively controls plant height and increases floret number [6]. However, environmental persistence differs significantly from uniconazole: both compounds are more persistent in greenhouse soils than in open field, but uniconazole shows stronger adsorption to pot substrates [7]. Paclobutrazol's enantioselective degradation pattern requires attention to residue carryover when rotating to sensitive follow-on crops [8]. Selection between paclobutrazol and uniconazole must account for these substrate-specific persistence differences.

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